Carmichaenine D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

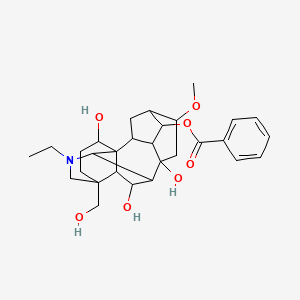

C29H39NO7 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

[11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C29H39NO7/c1-3-30-13-27(14-31)10-9-19(32)29-17-11-16-18(36-2)12-28(35,21(25(29)30)22(33)24(27)29)20(17)23(16)37-26(34)15-7-5-4-6-8-15/h4-8,16-25,31-33,35H,3,9-14H2,1-2H3 |

InChI Key |

DGKLDJINLBMVKG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Carmichaenine D: A Technical Guide to its Isolation from Aconitum carmichaelii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Carmichaenine D, a C19-diterpenoid alkaloid, from the plant Aconitum carmichaelii. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the workflow for clarity. The information herein is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Aconitum carmichaelii and its Alkaloids

Aconitum carmichaelii, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is a plant species belonging to the Ranunculaceae family. It is a rich source of structurally diverse diterpenoid alkaloids, which are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These alkaloids are broadly classified into C18, C19, and C20 types, with the C19-diterpenoid alkaloids being particularly abundant and pharmacologically active. This compound falls into this latter category and has been identified in the flowers of Aconitum carmichaelii.

Experimental Protocol for the Isolation of Diterpenoid Alkaloids

The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoid alkaloids from Aconitum carmichaelii. While the specific isolation of this compound is not extensively detailed in publicly available literature, this general approach, as described in studies on similar compounds from the same plant, provides a robust framework for its successful isolation.

Plant Material and Extraction

Plant Material: The lateral roots of Aconitum carmichaelii Debx. are typically used for the isolation of these alkaloids.

Extraction:

-

Air-dry the plant material and grind it into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

-

Suspend the crude extract in a 2% tartaric acid solution and partition with ethyl acetate (B1210297) (EtOAc) to remove less polar compounds.

-

Adjust the pH of the aqueous layer to 9-10 with 25% ammonia (B1221849) solution.

-

Extract the alkaline solution with chloroform (B151607) (CHCl₃) or a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v) multiple times.

-

Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires multiple chromatographic steps for the isolation of individual compounds.

Step 1: Macroporous Resin Column Chromatography

-

Stationary Phase: D101 macroporous resin.

-

Mobile Phase: A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% EtOH).

-

Procedure: The crude alkaloid extract is dissolved in water and loaded onto the column. Fractions are eluted with the ethanol gradient, and fractions containing alkaloids (as determined by thin-layer chromatography) are collected and combined.

Step 2: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of methanol (MeOH) in chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). The specific gradient will depend on the polarity of the target compounds.

-

Procedure: The enriched alkaloid fraction from the previous step is applied to the silica gel column. Fractions are collected and analyzed by TLC. Fractions with similar profiles are combined.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) or methanol (MeOH) in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Procedure: Fractions containing this compound from the silica gel column are further purified by prep-HPLC to yield the pure compound.

The following diagram illustrates the general workflow for the isolation of diterpenoid alkaloids from Aconitum carmichaelii.

Quantitative Data and Structural Elucidation

The structural elucidation of isolated alkaloids is a critical step and is typically achieved through a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides precise mass measurements. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and stereochemistry. This includes ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores within the molecular structure. |

| Parameter | Description |

| Yield | The amount of pure compound obtained from a given amount of starting plant material (e.g., mg of this compound per kg of dried roots). |

| Purity | The percentage purity of the final isolated compound, typically determined by HPLC analysis. |

| Molecular Formula | Determined by HRMS, e.g., C₂₇H₄₃NO₇. |

| ¹H NMR Data | Chemical shifts (δ in ppm), coupling constants (J in Hz), and multiplicity of all proton signals. |

| ¹³C NMR Data | Chemical shifts (δ in ppm) for all carbon atoms. |

| Optical Rotation | The specific rotation [α]D, which indicates the chirality of the molecule. |

Potential Signaling Pathways and Biological Activities

Diterpenoid alkaloids from Aconitum species are known to interact with various biological targets, most notably voltage-gated sodium channels. The aconitine-type alkaloids, to which this compound likely belongs, are known to be potent cardiotoxins and neurotoxins due to their ability to persistently activate these channels. This leads to a continuous influx of sodium ions, causing membrane depolarization and subsequent physiological effects.

The diagram below illustrates a simplified representation of the interaction of aconitine-type alkaloids with voltage-gated sodium channels.

Spectroscopic Data of Carmichaenine D: A Technical Guide

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from the genus Aconitum, notably from Aconitum carmichaelii. These alkaloids are of significant interest to researchers due to their complex structures and diverse biological activities. The structural elucidation of these natural products relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the spectroscopic data and the experimental protocols typically employed in the characterization of this compound and related diterpenoid alkaloids.

Due to the limited availability of specific spectroscopic data for this compound in the public domain, this guide will utilize data from a closely related and structurally representative C19-diterpenoid alkaloid, 1-epi-hokbusine A , also isolated from Aconitum carmichaelii, to illustrate the principles and data presentation.

Spectroscopic Data

The structural determination of C19-diterpenoid alkaloids is achieved through the detailed analysis of their spectroscopic data. The following tables summarize the key NMR, MS, and IR data for the representative compound, 1-epi-hokbusine A.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of diterpenoid alkaloids. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignments.

Table 1: ¹H NMR Spectroscopic Data for 1-epi-hokbusine A (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.42 | m | |

| 2 | 2.58 | m | |

| 3 | 3.95 | m | |

| 5 | 4.10 | d | 6.5 |

| 6 | 4.35 | t | 5.0 |

| 7 | 2.75 | m | |

| 9 | 2.90 | m | |

| 10 | 3.20 | d | 7.0 |

| 13 | 2.95 | m | |

| 14 | 4.90 | t | 5.0 |

| 15 | 2.40 | m | |

| 16 | 3.80 | m | |

| 17 | 2.85 | s | |

| 19a | 2.70 | d | 12.0 |

| 19b | 3.10 | d | 12.0 |

| N-CH₂ | 2.50, 2.80 | m | |

| N-CH₃ | 1.10 | t | 7.0 |

| 1-OCH₃ | 3.30 | s | |

| 6-OCH₃ | 3.40 | s | |

| 8-OCH₃ | 3.25 | s | |

| 16-OCH₃ | 3.35 | s | |

| 18-OCH₃ | 3.15 | s |

Table 2: ¹³C NMR Spectroscopic Data for 1-epi-hokbusine A (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 82.5 | 11 | 50.2 |

| 2 | 26.5 | 12 | 35.5 |

| 3 | 34.8 | 13 | 45.0 |

| 4 | 39.0 | 14 | 75.5 |

| 5 | 52.5 | 15 | 38.0 |

| 6 | 83.0 | 16 | 82.0 |

| 7 | 48.5 | 17 | 61.5 |

| 8 | 77.0 | 18 | 78.0 |

| 9 | 45.5 | 19 | 58.0 |

| 10 | 41.0 | N-CH₂ | 49.0 |

| N-CH₃ | 13.5 | ||

| 1-OCH₃ | 56.0 | 6-OCH₃ | 59.0 |

| 8-OCH₃ | 56.5 | 16-OCH₃ | 56.2 |

| 18-OCH₃ | 57.5 |

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the alkaloid. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Table 3: Mass Spectrometry Data for a Representative C19-Diterpenoid Alkaloid

| Technique | Ion | m/z |

| ESI-MS | [M+H]⁺ | 496 |

| HR-ESI-MS | [M+H]⁺ | 496.3325 (Calculated for C₂₇H₄₅NO₆: 496.3320) |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Representative C19-Diterpenoid Alkaloid

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretching |

| 2930, 2870 | C-H stretching (aliphatic) |

| 1460 | C-H bending |

| 1090 | C-O stretching (ether and alcohol) |

Experimental Protocols

The isolation and spectroscopic analysis of C19-diterpenoid alkaloids from Aconitum species involve a series of well-established procedures.

Isolation and Purification

-

Extraction: The air-dried and powdered plant material (e.g., roots of Aconitum carmichaelii) is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (typically 400 MHz or higher). Samples are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired to establish the complete structure and relative stereochemistry.

-

Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or fast atom bombardment (FAB) techniques. High-resolution mass spectrometry (HR-ESI-MS or HR-FAB-MS) is used to determine the elemental composition and confirm the molecular formula.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a C19-diterpenoid alkaloid like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of C19-diterpenoid alkaloids.

Carmichaenine D: A Technical Overview of its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Carmichaenine D is a C19-diterpenoid alkaloid naturally occurring in the plant species Aconitum carmichaelii. As a member of the aconitine-type alkaloids, it shares a complex structural framework characteristic of this class of compounds. While the presence of this compound in Aconitum carmichaelii has been established, quantitative data regarding its abundance is limited, suggesting it may be a minor constituent compared to other well-studied alkaloids from this plant. This document provides a comprehensive guide to the natural source of this compound, available information on its abundance, detailed experimental protocols for the isolation of related C19-diterpenoid alkaloids, and an overview of the potential signaling pathways modulated by this class of compounds.

Natural Source and Abundance

This compound has been identified as a natural product isolated from the aerial parts of Aconitum carmichaelii Debx., a plant belonging to the Ranunculaceae family. This species, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is a rich source of various structurally diverse diterpenoid alkaloids.

For context, the abundance of major C19-diterpenoid alkaloids in the raw lateral roots of Aconitum carmichaelii can vary significantly. The following table summarizes the concentration ranges for some of the well-studied alkaloids from this plant.

| Alkaloid | Plant Part | Concentration Range (mg/g) |

| Mesaconitine | Raw Lateral Root | 0.04 - 1.32 |

| Hypaconitine | Raw Lateral Root | 0.05 - 0.80 |

| Aconitine | Raw Lateral Root | 0.00 - 0.31 |

| This compound | Aerial Parts | Not Quantified |

Note: The concentrations of these alkaloids can be significantly reduced through processing methods.

Experimental Protocols: Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

While a specific protocol solely for the isolation of this compound is not detailed in available literature, a general methodology for the extraction and isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii can be outlined. The following is a synthesized protocol based on established methods for this class of compounds.

Extraction

-

Sample Preparation: The air-dried and powdered aerial parts of Aconitum carmichaelii are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent system, typically 70-80% aqueous ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is usually repeated multiple times to ensure complete extraction of the alkaloids.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., petroleum ether or diethyl ether) to remove lipids and other non-alkaloidal components.

-

Basification: The aqueous layer containing the protonated alkaloids is then made alkaline (e.g., with NH₄OH or Na₂CO₃ to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: The basified aqueous solution is repeatedly extracted with a moderately polar organic solvent, such as chloroform (B151607) or ethyl acetate, to isolate the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid extract, being a complex mixture, requires further separation using various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier such as formic acid or trifluoroacetic acid. This step is crucial for isolating individual alkaloids like this compound in high purity.

Structure Elucidation

The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Potential Signaling Pathways

Specific studies on the signaling pathways directly modulated by this compound are not yet available. However, based on the known pharmacological activities of other C19-diterpenoid alkaloids from Aconitum carmichaelii, particularly aconitine, several potential pathways can be inferred.

Aconitine and related alkaloids are known to exert their effects primarily through the modulation of voltage-gated sodium channels (VGSCs) in excitable cells. Additionally, they have been shown to influence inflammatory signaling pathways.

Voltage-Gated Sodium Channel (VGSC) Modulation

Aconitine-type alkaloids are potent activators of VGSCs. They bind to site 2 of the α-subunit of the channel, leading to a persistent activation and an influx of Na⁺ ions. This disrupts the normal electrical signaling in neurons and muscle cells, leading to cardiotoxic and neurotoxic effects.

The Carmichaenine D Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These compounds are of significant interest due to their potent biological activities. However, the intricate biosynthetic pathway leading to this compound and other related alkaloids is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding and the proposed biosynthetic pathway of this compound. It integrates findings from transcriptomic analyses of A. carmichaelii and general knowledge of diterpenoid alkaloid biosynthesis. This document outlines the initial steps in the formation of the diterpenoid skeleton and the subsequent proposed modifications leading to this compound. Furthermore, it presents representative experimental protocols for the characterization of the involved enzymes and quantitative data on related alkaloids found in A. carmichaelii.

Introduction

Aconitum species are renowned for producing a diverse array of structurally complex and biologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are prominent. This compound belongs to this class of compounds. The biosynthesis of these intricate molecules is a multi-step process involving a variety of enzymes, including terpene synthases, cytochrome P450 monooxygenases (CYPs), methyltransferases, and acyltransferases. While the early stages of diterpenoid biosynthesis are relatively well understood, the late-stage modifications that generate the vast diversity of these alkaloids are still an active area of research. This guide synthesizes the available data to present a putative biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

Formation of the Diterpenoid Skeleton

The initial steps involve the formation of the C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from IPP and DMAPP. GGPP is then cyclized to form the characteristic polycyclic diterpene skeleton. Transcriptomic studies of A. carmichaelii have identified candidate genes for these early steps.[1] The proposed sequence is as follows:

-

IPP and DMAPP Synthesis: Produced from the MVA and MEP pathways.

-

GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of IPP and DMAPP to form GGPP.

-

Diterpene Cyclization: GGPP is cyclized by a diterpene synthase, likely a copalyl diphosphate (B83284) synthase (CPS) and then a kaurene synthase-like (KSL) enzyme, to produce a tetracyclic diterpene skeleton, such as ent-kaurene (B36324) or a related isomer. It is hypothesized that the C19-diterpenoid alkaloids are derived from an atisane-type diterpene skeleton.

Post-Cyclization Modifications

Following the formation of the core diterpenoid skeleton, a series of oxidative modifications, rearrangements, and substitutions are required to yield this compound. These steps are less understood and are largely hypothesized based on the structure of this compound and other related alkaloids. These modifications are likely catalyzed by CYPs, methyltransferases, and other enzymes.

The proposed modifications to the C20 diterpenoid skeleton to form the C19-norditerpenoid backbone and subsequently this compound include:

-

Oxidative Reactions: Multiple hydroxylation steps at various positions on the diterpene ring system, likely catalyzed by CYPs.

-

Loss of a Carbon Atom: The characteristic C19 structure of norditerpenoid alkaloids is formed by the loss of a carbon atom from the C20 precursor. The exact mechanism for this is still under investigation.

-

N-incorporation: The nitrogen atom is incorporated to form the characteristic N-ethyl group.

-

Methylation and Acetylation: Specific hydroxyl groups are methylated by methyltransferases, and others may be acetylated by acetyltransferases to yield the final structure of this compound.

A proposed logical flow for the biosynthesis is depicted in the following diagram:

Quantitative Data

While specific quantitative data for the intermediates of the this compound pathway are not available, studies have quantified the amounts of related major alkaloids in the roots of Aconitum carmichaelii. This data provides a reference for the relative abundance of these compounds.

| Alkaloid | Content (mg/g dry weight) in A. carmichaelii roots | Reference |

| Aconitine | 0.1 - 2.5 | [2] |

| Mesaconitine | 0.2 - 3.0 | [2] |

| Hypaconitine | 0.1 - 1.5 | [2] |

| Benzoylaconine | Variable | [2] |

| Fuziline | Variable |

Note: The content of these alkaloids can vary significantly based on the plant's origin, age, and processing methods.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved enzymes. Below are detailed representative methodologies for key experiments that would be cited in such research.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding enzymes involved in the biosynthesis of this compound.

Methodology:

-

RNA Extraction and Sequencing: Total RNA is extracted from the roots of A. carmichaelii, where diterpenoid alkaloids accumulate. The RNA quality is assessed, and cDNA libraries are prepared. High-throughput sequencing (e.g., Illumina platform) is performed to generate a large dataset of expressed transcripts.

-

De Novo Transcriptome Assembly: The raw sequencing reads are filtered and assembled de novo to reconstruct the full-length transcripts (unigenes).

-

Gene Annotation and Functional Classification: The assembled unigenes are annotated by comparing their sequences against public protein databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Genes are functionally classified using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping.

-

Identification of Candidate Genes: Unigenes annotated as terpene synthases, cytochrome P450s, methyltransferases, acyltransferases, and other relevant enzyme families are selected as potential candidates for involvement in the this compound pathway. Differential expression analysis between tissues with high and low alkaloid content can further narrow down the list of candidates.

Functional Characterization of a Candidate Cytochrome P450 Enzyme

Objective: To determine the enzymatic function of a candidate CYP identified from transcriptome analysis.

Methodology:

-

Cloning of the Candidate Gene: The full-length coding sequence of the candidate CYP gene is amplified from A. carmichaelii cDNA by PCR and cloned into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector).

-

Heterologous Expression:

-

In Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a yeast strain that also expresses a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure functional electron transfer. The yeast culture is induced to express the CYP.

-

In Nicotiana benthamiana: The expression vector is transformed into Agrobacterium tumefaciens, which is then used to transiently infiltrate the leaves of N. benthamiana.

-

-

In Vitro Enzyme Assay (from yeast microsomes):

-

Microsomes are isolated from the induced yeast culture.

-

The assay is performed by incubating the microsomes with a hypothesized substrate (e.g., a C19-norditerpenoid skeleton intermediate) and a source of reducing equivalents (NADPH).

-

The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

-

-

In Vivo Assay (in N. benthamiana):

-

The infiltrated leaves are harvested after a few days of incubation.

-

Metabolites are extracted from the leaf tissue.

-

-

Product Identification: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with that of an authentic standard or by structural elucidation using techniques like NMR.

The following diagram illustrates a typical experimental workflow for enzyme characterization:

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex process that is still under investigation. While the early steps of diterpenoid biosynthesis in Aconitum carmichaelii are becoming clearer through transcriptomic studies, the late-stage modifications that lead to the formation of this compound and other C19-diterpenoid alkaloids remain largely hypothetical. The functional characterization of the candidate genes identified in these studies is crucial for the complete elucidation of the pathway. A thorough understanding of this biosynthetic pathway will not only provide insights into the chemical diversity of plant specialized metabolites but also open up possibilities for the metabolic engineering of these valuable compounds for pharmaceutical applications. Future research should focus on the in vitro and in vivo characterization of the candidate CYPs, methyltransferases, and other enzymes to piece together the complete biosynthetic puzzle of this compound.

References

"Carmichaenine D" physical and chemical properties

An in-depth search for the physical and chemical properties, experimental protocols, and biological activities of a compound specifically named "Carmichaenine D" has yielded no direct results. This suggests that "this compound" may be a novel, recently discovered, or less-documented compound, or potentially a misnomer.

The scientific literature and chemical databases do not contain sufficient information to generate a comprehensive technical guide as requested. Further research and publication on this specific molecule are required before a detailed summary of its properties and biological functions can be compiled.

Therefore, we are unable to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways for "this compound" at this time. We recommend verifying the compound's name and searching for primary literature from the discovering research group for any preliminary data.

Carmichaenine D: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D is a C19-diterpenoid alkaloid identified from the flowers of Aconitum carmichaelii. As a member of the highly complex and pharmacologically significant Aconitum alkaloids, its discovery has contributed to the growing chemical library of natural products from this genus. This technical guide provides a summary of the available information on the discovery and initial characterization of this compound. Due to the limited publicly available data on this specific compound, this document also incorporates generalized experimental protocols and methodologies commonly employed for the isolation and characterization of related diterpenoid alkaloids from Aconitum species. This guide is intended to serve as a foundational resource for researchers interested in the further investigation of this compound and other related natural products.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have been a subject of extensive phytochemical and pharmacological research due to their potent physiological effects, which range from cardiotoxicity to analgesic and anti-inflammatory properties. The lateral roots of Aconitum carmichaelii Debx., known as "Fuzi" in traditional Chinese medicine, are particularly well-studied for their alkaloidal content. While the majority of research has focused on the alkaloids present in the roots, recent studies have begun to explore the chemical constituents of other parts of the plant, such as the flowers.

This compound was identified as a constituent of the flowers of Aconitum carmichaelii in a comprehensive metabolic profiling study. This discovery highlights the importance of examining all parts of a medicinal plant to fully characterize its chemical diversity. This document summarizes the key findings related to the initial characterization of this compound and provides a technical framework for its further study.

Discovery and Source

This compound was first reported in a 2021 study by Shi et al., which focused on the diterpenoid alkaloid profiling of various parts of Aconitum carmichaelii using LC-qToF-MS.[1] The study identified this compound as a component of the flowers of this plant species.

Table 1: Source and Identification of this compound

| Parameter | Information |

| Compound Name | This compound |

| Plant Source | Aconitum carmichaelii Debx. |

| Plant Part | Flowers |

| Year of Report | 2021 |

| Identification Method | LC-qToF-MS |

Physicochemical and Spectroscopic Data

The initial characterization of this compound was based on mass spectrometry data. Detailed spectroscopic data, such as 1D and 2D Nuclear Magnetic Resonance (NMR), which are crucial for the complete structure elucidation, are not yet fully available in the public domain.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C26H41NO8 |

| Observed m/z | [Data not publicly available] |

| Ionization Mode | [Data not publicly available] |

Table 3: NMR Spectroscopic Data for this compound (Data Not Available)

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Data not publicly available | Data not publicly available |

Note: A comprehensive search of the available scientific literature did not yield specific NMR data for this compound. The table is provided as a template for future data.

Experimental Protocols

While the specific experimental protocol for the isolation of this compound has not been published in detail, a general methodology for the isolation of diterpenoid alkaloids from Aconitum species can be described. This typically involves extraction, partitioning, and a series of chromatographic separations.

General Extraction and Isolation Procedure

-

Extraction: The dried and powdered plant material (e.g., flowers of A. carmichaelii) is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is further purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol) to separate the alkaloids based on polarity.

-

Sephadex LH-20 Column Chromatography: To further purify fractions and remove smaller molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure compound.

-

Structure Elucidation

The structure of an isolated alkaloid is typically elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments to determine the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure if a suitable crystal can be obtained.

Biological Activity

As of the date of this document, there is no publicly available information on the biological activity or initial pharmacological characterization of this compound. Further research is required to determine its potential therapeutic or toxicological properties.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of diterpenoid alkaloids from Aconitum species.

Hypothetical Signaling Pathway

The biological targets and signaling pathways of this compound are currently unknown. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of other Aconitum alkaloids which often target ion channels and inflammatory pathways.

Conclusion and Future Directions

This compound represents a relatively new addition to the diverse family of diterpenoid alkaloids from Aconitum carmichaelii. While its initial identification through mass spectrometry has been established, a significant knowledge gap remains regarding its detailed chemical structure, physicochemical properties, and biological activities.

Future research should focus on the following areas:

-

Targeted Isolation: A targeted isolation of this compound from the flowers of A. carmichaelii is necessary to obtain sufficient quantities for comprehensive characterization.

-

Complete Structure Elucidation: Detailed 1D and 2D NMR studies are required to unambiguously determine the structure and stereochemistry of this compound.

-

Biological Screening: The purified compound should be subjected to a broad range of biological assays to assess its potential pharmacological and toxicological effects. This could include cytotoxicity assays against various cell lines, anti-inflammatory assays, and analgesic activity tests.

-

Pharmacokinetic Studies: If significant biological activity is observed, in vitro and in vivo pharmacokinetic studies would be warranted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

The information presented in this technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this compound. Further investigation is essential to unlock the full scientific and potential therapeutic value of this novel natural product.

References

An In-depth Technical Guide to the Classification of Diterpenoid Alkaloids: The Case of Carmichaenine D Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum and Delphinium. Their intricate architectures and potent biological activities have made them a subject of intense research for decades. This technical guide provides a comprehensive overview of the classification of diterpenoid alkaloids, with a specific focus on C20-diterpenoid alkaloids, exemplified by compounds structurally related to the theoretical "Carmichaenine D". Due to the absence of specific scientific literature on "this compound," this guide will utilize the closely related and well-documented C20-diterpenoid alkaloids, carmichaedine and carmichaeline A , isolated from Aconitum carmichaeli, as illustrative examples. This guide will detail their classification, physicochemical properties, and biological activities, and provide insights into the experimental protocols for their isolation and characterization.

Introduction to Diterpenoid Alkaloid Classification

Diterpenoid alkaloids are characterized by a core skeleton derived from a diterpene (a C20 isoprenoid) and incorporating a nitrogen atom, typically as part of a heterocyclic ring system. The classification of these alkaloids is primarily based on the carbon skeleton of the molecule. The three main classes are:

-

C18-Diterpenoid Alkaloids: These possess a C18 carbon skeleton.

-

C19-Diterpenoid Alkaloids: These have a C19 carbon skeleton and are the most numerous and structurally diverse group.

-

C20-Diterpenoid Alkaloids: These retain the original C20 carbon skeleton of the parent diterpene.

This guide will focus on the C20-diterpenoid alkaloids, a class to which carmichaedine and carmichaeline A belong.

Carmichaedine and Carmichaeline A: Exemplary C20-Diterpenoid Alkaloids

Carmichaedine and carmichaeline A are two C20-diterpenoid alkaloids that have been isolated from the lateral roots of Aconitum carmichaeli[1][2]. These compounds serve as excellent models for understanding the structural features and biological potential of this subclass of alkaloids.

Physicochemical and Spectroscopic Data

The structural elucidation of diterpenoid alkaloids relies heavily on a combination of spectroscopic techniques. While the complete raw spectral data for carmichaedine and carmichaeline A are found within their primary research articles, the following tables summarize the key reported data, providing a template for what would be expected for a novel compound like "this compound".

Table 1: Physicochemical Properties of Carmichaedine

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₅NO₅ | [3] |

| Molecular Weight | 393.52 g/mol | [3] |

| Appearance | White amorphous powder | [3] |

Table 2: Spectroscopic Data for Carmichaedine (Key Reported Data)

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to a C20-diterpenoid alkaloid skeleton with specific substitutions. | [3] |

| ¹³C NMR | 22 carbon signals confirming the molecular formula and skeletal type. | [3] |

| HR-ESI-MS | High-resolution mass spectrometry data to confirm the elemental composition. | [3] |

| IR | Infrared spectroscopy data indicating the presence of hydroxyl and other functional groups. | [3] |

Table 3: Physicochemical Properties of Carmichaeline A

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₇NO₆ | [2] |

| Molecular Weight | 423.55 g/mol | [2] |

| Appearance | Colorless needles | [2] |

Table 4: Spectroscopic Data for Carmichaeline A (Key Reported Data)

| Technique | Key Observations | Reference |

| ¹H NMR | Signals characteristic of a C20-diterpenoid alkaloid framework. | [2] |

| ¹³C NMR | 23 carbon signals consistent with the proposed structure. | [2] |

| HR-ESI-MS | Accurate mass measurement to determine the molecular formula. | [2] |

| IR | Absorption bands indicating the presence of hydroxyl and carbonyl functional groups. | [2] |

Biological Activity

Diterpenoid alkaloids are known for their wide range of biological activities, which can be both therapeutic and toxic.

Antibacterial Activity of Carmichaedine

Carmichaedine has been reported to exhibit potent antibacterial activity.

Table 5: Antibacterial Activity of Carmichaedine

| Target Organism | Activity | Value | Reference |

| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [3] |

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of diterpenoid alkaloids from Aconitum species, based on published procedures[4][5].

General Experimental Workflow for Isolation and Purification

The isolation of diterpenoid alkaloids from plant material is a multi-step process that involves extraction, partitioning, and chromatography.

Structural Elucidation

The structures of the isolated compounds are determined through a combination of spectroscopic methods.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against a specific bacterium is a standard measure of its antibacterial activity.

Signaling Pathways (Hypothetical)

While the specific signaling pathways modulated by carmichaedine and carmichaeline A have not been elucidated, many diterpenoid alkaloids are known to interact with ion channels and receptors in the nervous system. A hypothetical signaling pathway that could be investigated for a novel bioactive diterpenoid alkaloid is presented below.

Conclusion

The classification of diterpenoid alkaloids is fundamental to understanding their structure-activity relationships. While "this compound" remains an uncharacterized entity in the scientific literature, the study of its close analogs, carmichaedine and carmichaeline A, provides a robust framework for the investigation of novel C20-diterpenoid alkaloids. The methodologies and data presented in this guide offer a comprehensive starting point for researchers in natural product chemistry and drug development who are exploring the vast potential of this fascinating class of compounds. Future research should focus on the complete spectroscopic characterization and elucidation of the mechanisms of action of these and other related diterpenoid alkaloids to fully unlock their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carmichaeline A: a new C20-diterpenoid alkaloid from Aconitum carmichaeli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new C20-diterpenoid alkaloid from the lateral roots of Aconitum carmichaeli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alkaloids isolated from the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

Carmichaenine D and its Congeners: A Technical Review of Diterpenoid Alkaloids from Aconitum carmichaelii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of "Carmichaenine D," a compound more accurately identified in scientific literature as Carmichasine D . Due to limited specific biological data on Carmichasine D owing to its low cytotoxic activity, this document expands its scope to include a detailed analysis of other structurally related and biologically active C₁₉ and C₂₀-diterpenoid alkaloids isolated from its source, Aconitum carmichaelii. This plant is a rich source of complex alkaloids with significant pharmacological interest.

Historical Context and Discovery

The nominal "this compound" is understood to be a reference to Carmichasine D , one of four new C₁₉-diterpenoid alkaloids (Carmichasines A-D) first isolated from the roots of Aconitum carmichaelii Debeaux. This plant, a member of the Ranunculaceae family, is a well-known herb in traditional Chinese medicine. The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy[1].

Chemical Structure

Carmichasine D belongs to the aconitine-type C₁₉-diterpenoid alkaloids, which are characterized by a complex hexacyclic ring system. The definitive structure of Carmichasine D was determined through detailed analysis of its 1D and 2D NMR spectra in the primary literature.

Quantitative Biological Data

Initial cytotoxicity screening of the newly isolated Carmichasines A, B, C, and D was conducted against a panel of human cancer cell lines.

Table 1: Cytotoxicity Data for Carmichasine D and Congeners

| Compound | Cell Line | Activity | Reference |

| Carmichasine A | MCF-7, HCT116, A549, 786-0 | No considerable cytotoxic activity | [1] |

| Carmichasine B | MCF-7, HCT116, A549, 786-0 | No considerable cytotoxic activity | [1] |

| Carmichasine C | MCF-7, HCT116, A549, 786-0 | No considerable cytotoxic activity | [1] |

| Carmichasine D | MCF-7, HCT116, A549, 786-0 | No considerable cytotoxic activity | [1] |

The lack of significant activity for Carmichasine D has limited further quantitative studies on this specific molecule. However, numerous other diterpenoid alkaloids from Aconitum carmichaelii have demonstrated potent biological effects, particularly cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of these related compounds.

Table 2: Cytotoxicity of Other Diterpenoid Alkaloids from Aconitum carmichaelii

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| A C₁₉-Diterpenoid Alkaloid | A549 | 7.97 - 28.42 | |

| A C₁₉-Diterpenoid Alkaloid | H460 | 7.97 - 28.42 | |

| Lipomesaconitine | KB | 9.9 | |

| Lipomesaconitine | A549, MDA-MB-231, MCF-7, KB-VIN | 17.2 - 21.5 | |

| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | |

| Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | |

| Lipojesaconitine | KB-VIN | 18.6 | |

| Delphatisine C | A549 | 2.36 | |

| Honatisine | MCF-7 | 3.16 |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and cytotoxic evaluation of diterpenoid alkaloids from Aconitum carmichaelii.

General Experimental Workflow for Isolation and Structure Elucidation

Cytotoxicity Assay - MTT Method

The cytotoxic activity of the isolated compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549, 786-0) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/mL and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The isolated compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for a further 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

While specific signaling pathway studies for Carmichasine D are unavailable, research on other alkaloids from Aconitum carmichaelii has identified key pathways involved in their biological activities.

MAPK/NF-κB/STAT3 Signaling Pathway

Several diterpenoid alkaloids from Aconitum carmichaelii have been shown to exert their effects through the modulation of the MAPK/NF-κB/STAT3 signaling pathway. This pathway is crucial in regulating inflammation and cell proliferation.

SIRT1/ROCK1/P-STAT3 Signaling Pathway

More recent studies have implicated the SIRT1/ROCK1/P-STAT3 pathway in the antiproliferative activity of certain alkaloids isolated from the aerial parts of Aconitum carmichaelii.

References

Screening for Potential Biological Activities of Carmichaenine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern phytochemical studies have identified numerous alkaloids, including this compound, as key chemical constituents.[1] While research on many of these compounds is ongoing, initial studies suggest that diterpenoid alkaloids from Aconitum species may possess a range of biological activities, including anti-inflammatory and analgesic effects.[1][3] This guide provides a framework for the systematic screening of the potential biological activities of this compound, focusing on in vitro and in vivo assays relevant to its chemical class. The content herein is intended to serve as a technical resource, offering detailed experimental protocols and data presentation structures to facilitate further research and drug discovery efforts.

Potential Biological Activities and Screening Strategy

Given the traditional use of Aconitum species for inflammatory conditions and pain, a logical starting point for screening this compound is to investigate its anti-inflammatory, cytotoxic, and analgesic properties. A tiered screening approach, beginning with in vitro assays and progressing to in vivo models for promising activities, is recommended.

Workflow for Biological Activity Screening of this compound

Caption: A logical workflow for screening the biological activities of this compound.

Data Presentation: Summarizing Quantitative Data

To ensure clarity and facilitate comparisons, all quantitative data from the screening assays should be organized into structured tables. Below are templates for presenting cytotoxicity, anti-inflammatory, and analgesic data.

Table 1: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) | Positive Control |

| Protein Denaturation | Diclofenac | |||

| Membrane Stabilization | Indomethacin | |||

Table 3: In Vivo Analgesic Activity of this compound

| Treatment Group | Dose (mg/kg) | Latency Time (s) at 30 min (Mean ± SD) | Latency Time (s) at 60 min (Mean ± SD) | Latency Time (s) at 90 min (Mean ± SD) |

| Vehicle Control | - | |||

| This compound | ||||

| Positive Control (e.g., Morphine) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key assays in the screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for MTT Assay

Caption: A step-by-step workflow of the MTT assay for cytotoxicity screening.

In Vitro Anti-inflammatory Screening: Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay evaluates the ability of a compound to inhibit protein denaturation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of a test solution of this compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Absorbance Measurement: Measure the absorbance at 660 nm.

-

Control: Use a standard anti-inflammatory drug like Diclofenac as a positive control.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

In Vivo Analgesic Screening: Hot Plate Test

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

-

Apparatus: Use a hot plate analgesiometer with the surface temperature maintained at a constant 55°C.

-

Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.

-

Baseline Latency: Place each animal individually on the hot plate and record the time it takes for the animal to exhibit nocifensive behaviors such as paw licking, shaking, or jumping. This is the baseline latency.

-

Drug Administration: Administer this compound intraperitoneally at different doses. Include a vehicle control group and a positive control group (e.g., morphine at 5 mg/kg).

-

Post-treatment Latency: Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the control groups to determine the analgesic effect.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Inflammation is a complex biological response involving various signaling pathways. Many anti-inflammatory drugs target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the arachidonic acid pathway, leading to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. A potential mechanism of action for this compound could be the inhibition of these key inflammatory pathways.

Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This technical guide provides a comprehensive framework for the initial screening of the biological activities of this compound. By employing a systematic approach that includes cytotoxicity, anti-inflammatory, and analgesic assays, researchers can effectively evaluate the therapeutic potential of this natural product. The detailed protocols and data presentation formats are intended to ensure consistency and comparability of results. Further investigation into the underlying mechanisms of action, such as the modulation of specific signaling pathways, will be crucial for the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Carmichaenine D Analogs

Disclaimer: To date, a formal total synthesis of Carmichaenine D has not been reported in peer-reviewed literature. This document provides a comprehensive overview of the synthetic methodologies and strategies employed in the total synthesis of structurally related C19-diterpenoid alkaloids. These approaches highlight the key chemical transformations and synthetic challenges that would be encountered in a potential synthesis of this compound.

Introduction to this compound and the C19-Diterpenoid Alkaloids

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. These natural products are characterized by a complex, highly bridged hexacyclic core and dense oxygenation, posing a significant challenge to synthetic chemists. The intricate architecture of these molecules has made them compelling targets for the development and application of novel synthetic strategies.

Chemical Structure of this compound:

-

CAS Number: 2065228-62-6

-

Molecular Formula: C₂₉H₃₉NO₇

-

Key Structural Features: Aconitine-type hexacyclic core, multiple stereocenters, and various oxygen-containing functional groups.

Due to the absence of a reported total synthesis for this compound, this document will focus on the successful total syntheses of closely related C19-diterpenoid alkaloids, namely (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine. The strategies employed for these molecules provide a valuable blueprint for a potential synthesis of this compound.

Retrosynthetic Analysis and Synthetic Strategy

A common strategic approach to the synthesis of complex diterpenoid alkaloids involves a convergent assembly of advanced fragments, followed by a series of meticulously planned cyclization and functional group manipulation steps to construct the intricate polycyclic core.

A representative retrosynthetic analysis for aconitine-type alkaloids, based on the work of Reisman and coworkers on (−)-talatisamine, is depicted below.[1][2] This strategy hinges on the late-stage coupling of two complex fragments.

Caption: Retrosynthetic analysis of a this compound analog.

This convergent approach allows for the independent synthesis of two complex fragments, which are then joined in a key coupling step. A notable example is the 1,2-addition/semipinacol rearrangement sequence used to unite two fragments and establish a critical all-carbon quaternary center.[1]

Key Experiments and Protocols

The total syntheses of aconitine-type alkaloids feature several elegant and challenging chemical transformations. Below are detailed protocols for some of the key reactions, adapted from the literature.

3.1. Asymmetric Michael Addition for Fragment Synthesis

The enantioselective synthesis of key fragments often begins with an asymmetric conjugate addition to establish the initial stereocenters. The synthesis of a cyclopentanone (B42830) intermediate, a precursor to one of the key fragments, was achieved using a chiral gallium–sodium–BINOL catalyst.[3]

-

Reaction: Asymmetric Michael addition of dimethyl malonate to cyclopentenone.

-

Protocol:

-

To a solution of the chiral gallium–sodium–BINOL catalyst ((S)-12) in an appropriate solvent, add cyclopentenone (1.0 equiv).

-

Cool the mixture to the specified temperature (e.g., -20 °C).

-

Slowly add dimethyl malonate (1.2 equiv).

-

Stir the reaction at the same temperature until completion (monitored by TLC).

-

Quench the reaction with a suitable quenching agent (e.g., saturated NH₄Cl solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired cyclopentanone product.

-

3.2. Fragment Coupling via 1,2-Addition/Semipinacol Rearrangement

A powerful method for coupling complex fragments involves a sequence of a 1,2-addition followed by a semipinacol rearrangement. This strategy was effectively used in the synthesis of (−)-talatisamine.[1]

-

Reaction: Coupling of an aldehyde-containing fragment with a lithiated species derived from the second fragment, followed by rearrangement.

-

Protocol:

-

Dissolve the second fragment in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., n-butyllithium) dropwise to generate the lithiated species.

-

Stir for the specified time to ensure complete formation of the anion.

-

Add a solution of the aldehyde-containing fragment in the same solvent dropwise.

-

After the addition is complete, stir the reaction at -78 °C for the designated time.

-

Initiate the semipinacol rearrangement by the addition of a suitable reagent (as specified in the literature, this can sometimes be triggered by workup or specific reagents).

-

Quench the reaction and perform an aqueous workup.

-

Extract, dry, and concentrate the organic phase.

-

Purify the product via column chromatography.

-

3.3. Intramolecular Aziridination for E-Ring Formation

The formation of the nitrogen-containing E-ring can be achieved through an intramolecular aziridination reaction.[1]

-

Reaction: Cyclization of an unsaturated amine derivative to form a piperidine (B6355638) ring via an aziridine (B145994) intermediate.

-

Protocol:

-

Dissolve the unsaturated amine precursor in a suitable solvent (e.g., acetonitrile).

-

Add the appropriate reagents for aziridination (e.g., a hypervalent iodine reagent).

-

Stir the reaction at room temperature or with gentle heating as required.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

The resulting aziridine can then be opened to form the desired piperidine ring system under specific conditions outlined in the synthetic route.

-

Quantitative Data Summary

The efficiency of a total synthesis is often evaluated by the number of steps and the overall yield. The following table summarizes the key quantitative data for the total syntheses of (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine by the Reisman group.[1]

| Natural Product | Longest Linear Sequence (steps) | Total Steps |

| (−)-Talatisamine | 31 | 37 |

| (−)-Liljestrandisine | 30 | 36 |

| (−)-Liljestrandinine | 33 | 39 |

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategy, from simple starting materials to the complex target molecule, can be visualized as a workflow.

Caption: Convergent synthesis workflow for aconitine-type alkaloids.

Conclusion

While the total synthesis of this compound remains an open challenge, the successful syntheses of its structural congeners provide a clear and logical roadmap. The strategies highlighted herein, particularly the convergent fragment coupling approach, demonstrate the power of modern synthetic organic chemistry to tackle molecules of immense complexity. Future efforts towards the synthesis of this compound will likely build upon these foundational studies, potentially introducing novel methodologies for ring construction and functionalization to further enhance synthetic efficiency. The development of a successful total synthesis will not only be a significant achievement in its own right but will also enable further biological studies of this intriguing class of natural products.

References

- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Quantification of Diterpenoid Alkaloids with Relevance to Carmichaenine D

Introduction

The primary analytical techniques for the quantification of diterpenoid alkaloids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] UPLC-MS/MS is generally preferred for its superior sensitivity, selectivity, and speed, especially for analysis in complex biological matrices.[2]

Data Presentation: Quantitative Analytical Methods for Diterpenoid Alkaloids

The following tables summarize typical parameters for the quantitative analysis of C19-diterpenoid alkaloids, which can be adapted for Carmichaenine D method development.

Table 1: HPLC and UPLC Chromatographic Conditions for Diterpenoid Alkaloid Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm)[2] |

| Mobile Phase A | Ammonium (B1175870) bicarbonate buffer (pH 10.0)[1] | 0.2% Formic acid and 5mM ammonium formate (B1220265) in water | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile[1] | Methanol (B129727) | Acetonitrile (B52724) |

| Gradient | Gradient elution[1] | Gradient elution | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min | 0.2 - 0.4 mL/min |

| Column Temp. | 25 - 35 °C | 30 - 40 °C | 35 - 45 °C |

| Detection | UV at 240 nm[1] | UV or MS | MS/MS |

| Injection Vol. | 10 - 20 µL | 2 - 5 µL | 1 - 5 µL |

Table 2: Mass Spectrometry Parameters for Diterpenoid Alkaloid Quantification

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV[2] |

| Cone Voltage | 20 - 40 V[2] |

| Desolvation Temp. | 350 - 500 °C[2] |

| Source Temp. | 120 - 150 °C[2] |

| Collision Gas | Argon |

| MRM Transitions | To be determined for this compound (Precursor ion -> Product ion) |

Table 3: Method Validation Parameters for Diterpenoid Alkaloid Assays

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |

| Specificity | No significant interference at the retention time of the analyte |

Experimental Protocols

The following protocols are generalized from established methods for diterpenoid alkaloids and should be optimized and validated for this compound.

Protocol 1: Sample Preparation from Plant Material (e.g., Aconitum roots)

-

Grinding: Grind the dried plant material to a fine powder (40-60 mesh).

-

Extraction:

-

Filtration: Filter the extract through a 0.45 µm membrane filter.

-

Dilution: Dilute the filtrate with the initial mobile phase to a concentration within the calibration range of the analytical method.

-

Analysis: Inject the diluted sample into the HPLC or UPLC-MS/MS system.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

-

Thawing: Thaw frozen plasma samples at room temperature.

-

Protein Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1-2 minutes to precipitate proteins.

-

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Filtration/Centrifugation: Centrifuge at 12,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial, or filter through a 0.22 µm syringe filter.

-

Analysis: Inject the prepared sample into the UPLC-MS/MS system.

Protocol 3: HPLC-UV Quantification Method

-

System Preparation: Set up the HPLC system according to the parameters outlined in Table 1. Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

-

Calibration Standards: Prepare a series of calibration standards of this compound in the initial mobile phase. The concentration range should bracket the expected sample concentrations.

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared samples.

-

Inject a quality control (QC) sample at a known concentration every 10-20 samples to monitor system performance.

-

-

Data Analysis:

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Protocol 4: UPLC-MS/MS Quantification Method

-

System Preparation: Set up the UPLC-MS/MS system with the parameters from Table 1 and Table 2. Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound by infusing a standard solution.

-

Calibration Standards and QCs: Prepare calibration standards and quality control samples in a blank matrix (e.g., drug-free plasma) and process them alongside the unknown samples using Protocol 2.

-

Analysis Sequence:

-

Inject a blank matrix sample to confirm no interference.

-

Inject the processed calibration standards.

-

Inject the processed QC samples and unknown samples.

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Visualizations

Caption: General workflow for the quantification of diterpenoid alkaloids.

Caption: Decision tree for analytical method selection.

The quantification of this compound, and diterpenoid alkaloids in general, requires robust and sensitive analytical methods. While specific data for this compound is scarce, the protocols and data presented here for analogous compounds provide a solid starting point for method development and validation. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. It is imperative that any developed method is fully validated according to international guidelines to ensure accurate and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. CN108912049B - Diterpene alkaloid compound extracted from aconitum sinomontanum nakai and preparation method and application thereof - Google Patents [patents.google.com]

Application Notes & Protocols for the Analysis of Carmichaenine D by HPLC and LC-MS

These application notes provide detailed protocols for the qualitative and quantitative analysis of Carmichaenine D, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. The methodologies are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The protocols are based on established methods for the analysis of similar diterpenoid alkaloids from Aconitum species.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Experimental Protocol: HPLC

Objective: To develop a reliable HPLC method for the determination of this compound in plant extracts and purified samples.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector is suitable for this analysis.

Sample Preparation:

-

Plant Material Extraction:

-

Pulverize dried plant material (e.g., roots of Aconitum species) to a fine powder (40-60 mesh).

-

Accurately weigh approximately 1.0 g of the powdered material.

-

Macerate the powder with 25 mL of a methanol (B129727):ammonia solution (100:1, v/v) for 24 hours at room temperature.

-

Alternatively, perform ultrasonic-assisted extraction for 30 minutes.

-

Filter the extract through a 0.45 µm membrane filter prior to injection.[1][2]

-

-

Standard Solution Preparation:

-